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Compound of Interest

Compound Name: DRP1i27 dihydrochloride

Cat. No.: B10857957 Get Quote

In the intricate world of cellular biology, the regulation of mitochondrial dynamics is paramount

to maintaining cellular health and function. The process of mitochondrial fission, orchestrated

by the Dynamin-related protein 1 (Drp1), has emerged as a critical therapeutic target for a

spectrum of diseases, including neurodegenerative disorders, cardiovascular conditions, and

cancer. The development of specific Drp1 inhibitors is a key focus for researchers seeking to

modulate mitochondrial dynamics for therapeutic benefit. This guide provides a detailed

comparison of two prominent Drp1 inhibitors: the small molecule DRP1i27 dihydrochloride
and the peptide-based inhibitor P110. This comparison aims to equip researchers, scientists,

and drug development professionals with a comprehensive understanding of their distinct

mechanisms, a summary of their performance based on available data, and the experimental

protocols utilized in their evaluation.

Mechanism of Action: Two Distinct Strategies to
Inhibit Mitochondrial Fission
DRP1i27 dihydrochloride and P110 employ fundamentally different approaches to thwart

Drp1-mediated mitochondrial fission.

DRP1i27 dihydrochloride is a small molecule that directly targets the GTPase domain of the

human Drp1 protein.[1][2][3] By binding to this catalytic site, DRP1i27 prevents the hydrolysis

of GTP, an essential step for the conformational changes Drp1 undergoes to constrict and

divide mitochondria.[3] Molecular docking studies suggest that DRP1i27 forms hydrogen bonds
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with key amino acid residues, such as Gln34 and Asp218, within the GTPase domain,

effectively locking the enzyme in an inactive state.[1][2]

P110, on the other hand, is a peptide inhibitor designed to disrupt the interaction between Drp1

and one of its mitochondrial anchor proteins, Mitochondrial Fission 1 Protein (Fis1).[4][5][6]

Drp1 is recruited from the cytosol to the mitochondrial outer membrane by receptor proteins,

including Fis1, Mff, and Mid49/51.[7] P110 selectively interferes with the Drp1-Fis1 interaction,

thereby preventing the localization of Drp1 to the mitochondria and the subsequent fission

events.[5][8] This targeted disruption allows P110 to inhibit pathological mitochondrial

fragmentation while potentially preserving the physiological, homeostatic functions of Drp1

mediated by other adaptor proteins.[8]

Performance Data: A Comparative Overview
Direct comparative studies of DRP1i27 dihydrochloride and P110 under identical

experimental conditions are not readily available in the published literature.[6] Therefore, the

following tables summarize quantitative data reported in separate studies. It is crucial to

interpret these findings with the understanding that experimental variables can significantly

influence the results.[6]

Table 1: Quantitative Comparison of DRP1i27 Dihydrochloride and P110

Parameter
DRP1i27
Dihydrochloride

P110 Peptide
Inhibitor

Source(s)

Target Drp1 GTPase Domain Drp1-Fis1 Interaction [1][2],[4][5]

Binding Affinity (KD) 190 µM (via MST) Not Reported [1][2][9]

Effective

Concentration

10-50 µM in cell

culture
1-10 µM in cell culture [2][9][10],[4][5][11]

Cellular Effect

Promotes

mitochondrial

elongation

Reduces

mitochondrial

fragmentation

[9][12],[4][5]

Table 2: Summary of Reported Experimental Observations
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Observation
DRP1i27
Dihydrochloride

P110 Peptide
Inhibitor

Source(s)

Inhibition of Drp1

GTPase Activity

Demonstrated direct

inhibition.

Inhibits Drp1 GTPase

activity, but the effect

is likely indirect by

preventing

mitochondrial

localization.

[9][13],[5]

Effect on

Mitochondrial

Morphology

Dose-dependent

increase in fused

mitochondrial

networks in

fibroblasts. No effect

in Drp1 knock-out

cells.

Prevents

mitochondrial

fragmentation induced

by stressors like

MPP+ and CCCP in

neuronal cells.

[9][12],[5]

Cytoprotective Effects

Reduced cell death in

a simulated ischemia-

reperfusion injury

model.

Protected against

neuronal cell death

and neurite loss in a

Parkinson's disease

cell culture model.

[9][12],[5]

Specificity
Shown to be Drp1-

dependent.

Selective for the Drp1-

Fis1 interaction; no

effect on Drp1

interaction with Mff or

MIEF1. Does not

affect the GTPase

activity of MFN1,

OPA1, or dynamin-1.

[9][12],[5]

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate

these inhibitors, the following diagrams are provided.
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Caption: DRP1 signaling pathway and points of inhibition.
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Experimental Workflow for Inhibitor Evaluation
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Caption: A generalized experimental workflow.

Detailed Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology
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This protocol outlines the general steps for visualizing and quantifying changes in mitochondrial

morphology following inhibitor treatment.

Materials:

Cells of interest (e.g., human fibroblasts, SH-SY5Y neuroblastoma cells)

DRP1i27 dihydrochloride or P110 peptide inhibitor

Vehicle control (e.g., DMSO)

Mitochondrial fluorescent probe (e.g., MitoTracker Red CMXRos)

Fixative (e.g., 4% paraformaldehyde)

Mounting medium with DAPI

Fluorescence microscope

Procedure:

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere

overnight.

Inhibitor Treatment: Treat cells with the desired concentrations of DRP1i27, P110, or vehicle

control for the specified duration (e.g., 2-24 hours).

Mitochondrial Staining: During the last 30 minutes of incubation, add the mitochondrial

fluorescent probe to the culture medium according to the manufacturer's instructions.

Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then

fix with 4% paraformaldehyde for 15 minutes at room temperature.

Permeabilization (Optional): If co-staining for intracellular proteins, permeabilize the cells

with 0.1% Triton X-100 in PBS for 10 minutes.

Mounting: Wash the coverslips with PBS and mount them onto microscope slides using a

mounting medium containing DAPI for nuclear counterstaining.
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Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields

for each experimental condition.

Image Analysis: Use image analysis software to quantify mitochondrial morphology.

Common parameters include:

Aspect Ratio: The ratio of the major to the minor axis of a mitochondrion. A higher aspect

ratio indicates a more elongated morphology.

Form Factor: A measure of particle size and shape complexity. A higher form factor

suggests a more branched and interconnected mitochondrial network.

Categorization: Manually or automatically classify cells based on their predominant

mitochondrial morphology (e.g., fragmented, intermediate, tubular/fused).

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess
Drp1-Fis1 Interaction (Primarily for P110)
This protocol is used to determine if P110 disrupts the interaction between Drp1 and Fis1.

Materials:

Treated and untreated cell lysates

Antibody against Drp1 or Fis1

Protein A/G magnetic beads

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Wash buffer

Elution buffer

SDS-PAGE and Western blotting reagents

Procedure:
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Cell Lysis: Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G beads.

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Drp1) overnight at 4°C

with gentle rotation.

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein

complexes.

Washing: Pellet the beads and wash them several times with wash buffer to remove non-

specific binding.

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in

SDS-PAGE sample buffer.

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF

membrane, and probe with an antibody against the interacting protein (e.g., anti-Fis1). The

presence or absence of a band corresponding to Fis1 will indicate the level of interaction

with Drp1.

Conclusion
DRP1i27 dihydrochloride and the P110 peptide inhibitor represent two distinct and valuable

tools for the study of mitochondrial dynamics and the development of novel therapeutics.

DRP1i27 offers a direct, small-molecule approach to inhibiting the core GTPase activity of

Drp1, while P110 provides a more targeted, peptide-based strategy to disrupt a specific

protein-protein interaction involved in Drp1 recruitment. The choice between these inhibitors

will depend on the specific research question, the experimental system, and the desired level

of specificity. As research in this field progresses, further studies directly comparing these and

other Drp1 inhibitors will be invaluable in elucidating the nuanced roles of mitochondrial fission

in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10857957?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

